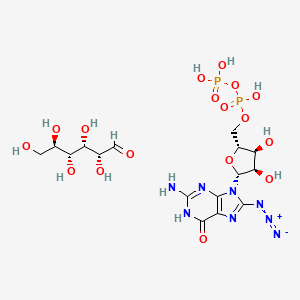
2-(2-Benzofuranyl)-2-imidazoline hydrochloride
Übersicht
Beschreibung
“2-Benzofuranyl methyl ketone” is a heterocyclic compound . It has been used to synthesize many benzofuran derivatives . It’s also used to prepare fluorinated chalcones .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the Claisen-Schmidt condensation of 2-acetylbenzofuran with fluorinated benzaldehydes .Molecular Structure Analysis
The empirical formula of “2-Benzofuranyl methyl ketone” is C10H8O2 . The molecular weight is 160.17 .Chemical Reactions Analysis
Benzofuran compounds are often involved in interactions with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis
“2-Benzofuranyl methyl ketone” is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .Wissenschaftliche Forschungsanwendungen
Neuroprotection in Stroke : 2-BFI demonstrated neuroprotective effects in rat models of focal cerebral ischemia, suggesting its potential as a treatment for stroke. It improved neurological scores, reduced infarct volume, and decreased cell death in the brain (Zhao Han et al., 2009).
Dopamine Release in Brain : 2-BFI acts as a dopamine-releasing agent in the brain, indicating its potential influence on dopaminergic pathways, which could have implications for treating disorders related to dopamine dysregulation (A. Sastre-Coll et al., 2001).
Antidepressant-like Effects : In mouse models, 2-BFI exhibited antidepressant-like effects, reducing immobility time in tests used to assess depression. This suggests a potential role for 2-BFI in treating depression, involving serotonergic, dopaminergic, and imidazoline systems (Raquel Tonello et al., 2012).
Enhancement of Opioid Analgesia : 2-BFI enhanced the antinociceptive effects of opioids like morphine and tramadol in rat models, suggesting its potential use in improving pain management (D. Thorn et al., 2011).
Potential in Treating Neurodegenerative Diseases : 2-BFI showed promise in neuroprotection against conditions like experimental autoimmune encephalomyelitis, a model for multiple sclerosis, by reducing inflammatory cytokines and neuronal injury markers (Yingjian Zhu et al., 2014).
Role in Alzheimer's Disease : As an imidazoline I2 receptor ligand, 2-BFI (LSL60101) showed neuroprotective roles by reducing apoptosis and modulating oxidative stress in Alzheimer's disease models (Sergio Rodríguez-Arévalo et al., 2021).
Regulation of Th17/Treg Balance in Stroke : In rat models of ischemic stroke, 2-BFI influenced the balance between Th17 and Treg cells, suggesting its role in modulating immune responses following stroke (Yirui Huang et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Wirkmechanismus
Target of Action
Benzofuran derivatives have been reported to exhibit affinity against human brain imidazoline i2 receptors . These receptors play a crucial role in various physiological processes and are overexpressed in tumor tissues and various respiratory inflammations .
Mode of Action
It is known that benzofuran derivatives can inhibit phosphatidylinositol-3-kinases (pi3k) and vascular endothelial growth factor receptor 2 (vegfr-2) . PI3K signaling causes the growth factor to attach to the tyrosine kinase receptor, causing receptor dimerization .
Biochemical Pathways
The compound’s action affects the PI3K signaling pathway. The lipid kinase PI3K is activated and initiated, transforming the membrane lipid phosphatidylinositol 4.5-bisphosphate 2 (pip2) into phosphatidylinositol 4,5-bisphosphate 3 (pip3), an active form of pip2 . This results in the stimulation of the important signaling enzyme protein kinase B (AKT), which promotes cell growth by increasing protein synthesis and lowers cell death by inhibiting the fork head box o family of proteins (FOXO) .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
The molecular and cellular effects of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride’s action include a decrease in pro-apoptotic FADD protein in the hippocampus . In vivo studies in the familial Alzheimer’s disease 5xFAD murine model with the representative compound revealed significant decreases in the protein expression levels of antioxidant enzymes superoxide dismutase and glutathione peroxidase in the hippocampus .
Action Environment
The environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment .
Eigenschaften
IUPAC Name |
2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFFVDVGWOSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662766 | |
| Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89196-95-2 | |
| Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Benzofuranyl)-2-imidazoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does 2-(2-Benzofuranyl)-2-imidazoline hydrochloride exert its analgesic effects?
A: this compound acts primarily as an agonist at imidazoline I2 receptors (I2Rs) . While the exact mechanisms underlying I2R-mediated analgesia are still being investigated, studies suggest that activation of I2Rs in specific brain regions, such as the dorsal raphe nucleus and nucleus accumbens, can contribute to pain relief .
Q2: Does this compound interact with opioid receptors?
A: While this compound primarily targets I2Rs, research indicates it can interact with opioid systems to modulate analgesic effects. Studies demonstrate synergistic analgesic interactions between this compound and μ-opioid receptor agonists, particularly those with lower efficacies like buprenorphine . This suggests potential therapeutic benefits of combining this compound with certain opioids for enhanced pain management.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)







